Cas no 913089-08-4 (Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester)

Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester 化学的及び物理的性質
名前と識別子
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- 1H-Tetrazole-1-ethanol, α-(2-chlorophenyl)-, 1-carbamate, (αR)-
- 1H-Tetrazole-1-ethanol, α-(2-chlorophenyl)-, carbamate (ester), (αR)- (9CI)
- Carbamic acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl ester
- Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester
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- インチ: 1S/C10H10ClN5O2/c11-8-4-2-1-3-7(8)9(18-10(12)17)5-16-6-13-14-15-16/h1-4,6,9H,5H2,(H2,12,17)/t9-/m0/s1
- InChIKey: FZOAULIRKNUTJY-VIFPVBQESA-N
- SMILES: [C@H](C1C=CC=CC=1Cl)(OC(=O)N)CN1N=NN=C1
じっけんとくせい
- 密度みつど: 1.56±0.1 g/cm3(Predicted)
- ゆうかいてん: 156 - 158°C
- Boiling Point: 520.8±60.0 °C(Predicted)
- Solubility: Acetone (Sparingly), Methanol (Slightly, Sonicated)
- 酸度系数(pKa): 12.81±0.50(Predicted)
Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester Security Information
- 储存条件:-20°C, Inert atmosphere
Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C236710-5mg |
Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester |
913089-08-4 | 5mg |
$ 150.00 | 2022-04-01 | ||
TRC | C236710-50mg |
Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester |
913089-08-4 | 50mg |
$ 1200.00 | 2022-04-01 | ||
TRC | C236710-25mg |
Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester |
913089-08-4 | 25mg |
$ 695.00 | 2022-04-01 |
Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Esterに関する追加情報
Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester and Its Significance in Modern Chemical Biology
Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester, with the CAS number 913089-08-4, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound belongs to a class of molecules that exhibit promising characteristics for use in pharmaceutical research and development. The presence of both a chlorophenyl group and a tetrazole moiety in its structure contributes to its distinctive reactivity and biological activity, making it a subject of intense study.
The chlorophenyl group is known for its ability to interact with various biological targets, often serving as a key pharmacophore in drug design. This group can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity. On the other hand, the tetrazole ring is a heterocyclic structure that has been increasingly recognized for its role in enhancing the bioavailability and metabolic stability of drug candidates. The combination of these two functional groups in Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester suggests a potential for developing novel therapeutic agents with improved efficacy and reduced side effects.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester has been investigated for its potential role in inhibiting enzymes that are involved in inflammatory responses and cancer progression. Studies have shown that compounds containing the tetrazole moiety can exhibit significant anti-inflammatory properties by interacting with specific signaling pathways. Additionally, the chlorophenyl group may contribute to the molecule's ability to disrupt aberrant signaling networks that are often observed in cancer cells.
One of the most compelling aspects of Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester is its stereochemical configuration. The (R) configuration at the chiral center introduces a specific spatial arrangement that can significantly impact its biological activity. Chiral molecules are known to interact differently with biological targets depending on their stereochemistry, leading to variations in potency and selectivity. The precise stereochemical control over this compound allows researchers to fine-tune its properties for optimal therapeutic outcomes.
Recent advancements in synthetic chemistry have enabled the efficient preparation of Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester, making it more accessible for further investigation. These synthetic methods have improved both yield and purity, allowing for more reliable experimental results. The ability to produce this compound on a scalable basis is crucial for conducting comprehensive studies, including preclinical trials and pharmacokinetic analyses.
The potential applications of Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals, where it may serve as a precursor for developing novel pesticides with enhanced environmental compatibility. The unique combination of functional groups in this compound makes it a versatile building block for various chemical applications.
In conclusion, Carbamic Acid (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl Ester is a compound of considerable interest in modern chemical biology. Its structural features, including the chlorophenyl and tetrazole moieties, contribute to its potential as a therapeutic agent and as a versatile chemical intermediate. The ongoing research into this compound holds promise for the development of new treatments for various diseases while also opening up new avenues in synthetic chemistry.
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